molecular formula C8H7N3OS B1399917 3-(1,3,4-Thiadiazol-2-yloxy)aniline CAS No. 1342452-85-0

3-(1,3,4-Thiadiazol-2-yloxy)aniline

Cat. No.: B1399917
CAS No.: 1342452-85-0
M. Wt: 193.23 g/mol
InChI Key: SMTIMCOMSQTOJY-UHFFFAOYSA-N
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Description

3-(1,3,4-Thiadiazol-2-yloxy)aniline is a compound that belongs to the class of organic compounds known as anilines. It has a molecular formula of C8H7N3OS and a molecular weight of 193.23 g/mol .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . In another method, 1,3,4-thiadiazole and urea group were hybridized to form new molecular skeleton and 11 compounds were synthesized and evaluated as acetylcholinesterase (AChE) inhibitors .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C8H7N3OS/c9-6-2-1-3-7(4-6)12-8-11-10-5-13-8/h1-5H,9H2 .


Chemical Reactions Analysis

1,3,4-Thiadiazole derivatives have shown comparable effects in inhibition of AChE, especially compound 6b which exhibited activity with IC50 value 1.17 μM, as strong as galanthamine . The thiadiazole ring can act as the “hydrogen binding domain,” “two-electron donor system” as well as it enables to create π–π stacking interactions .


Physical and Chemical Properties Analysis

This compound has a melting point of 123 - 125°C .

Scientific Research Applications

Corrosion Inhibition

  • Thiadiazolines, including compounds related to 3-(1,3,4-Thiadiazol-2-yloxy)aniline, have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic mediums. Quantum chemical parameters such as EHOMO, ELUMO, and others were calculated to elucidate the inhibitory effects, showing a correlation with experimental efficiencies (Udhayakala, Jayanthi, Rajendiran, & Gunasekaran, 2013).

Antimicrobial Activity

  • Synthesized thiadiazole compounds have demonstrated significant antimicrobial properties, including antitubercular activities. This includes a range of molecules synthesized from precursors like 3-Fluoro-4-(morpholin-4-yl)aniline, indicating the potential for developing novel antimicrobial agents (Başoğlu, Yolal, Demirba, & Bektaş, 2012).

Biological and Pharmacological Activities

  • 1,3,4-Thiadiazole core structures are known for their versatile biological activities, including anticancer, diuretic, antibacterial, antifungal, and antitubercular effects. The molecular targets for these compounds are diverse, ranging from carbonic anhydrase to cyclooxygenase and various enzymes, highlighting their potential in medicinal chemistry and drug design (Matysiak, 2015).

Material Science

  • The reactivity differences between monomers like aniline and thiadiazole derivatives have been exploited to design nanoparticles with varying nanostructures for applications in areas such as Li-S batteries or self-healing systems for corrosion protection. This involves the use of thiadiazole compounds that can be depolymerized by reduction, preventing unwanted payload release (Lv, Jiang, Inan, Landfester, & Crespy, 2017).

Safety and Hazards

The safety information for 3-(1,3,4-Thiadiazol-2-yloxy)aniline includes hazard statements H302, H312, H332, and precautionary statements P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Future Directions

1,3,4-Thiadiazole moiety has various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial . Some drugs with thiadiazole scaffold, e.g., sulfamethoxazole, acetazolamide, and butazolamide produce diverse biological action . From the in-depth literature review, some structural modifications in the 1,3,4-thiadiazole ring have resulted in highly effective and less toxic compounds and have good prospects as anti-microbial agents .

Biochemical Analysis

Biochemical Properties

3-(1,3,4-Thiadiazol-2-yloxy)aniline plays a crucial role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It has been observed to bind with specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with oxidoreductases, influencing redox reactions within cells. Additionally, this compound can form complexes with proteins, altering their conformation and activity, which can have downstream effects on various metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. By modulating gene expression, this compound can affect cellular metabolism, leading to changes in the production of key metabolites. For example, in certain cell types, this compound may upregulate genes involved in antioxidant defenses, thereby enhancing the cell’s ability to manage oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. This binding can lead to changes in enzyme conformation, affecting their interaction with substrates. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that its stability can be influenced by environmental factors such as pH and temperature. Over extended periods, this compound may degrade, leading to a reduction in its biochemical activity. Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in metabolic flux and gene expression patterns .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it may exhibit beneficial effects, such as enhancing antioxidant defenses or modulating immune responses. At higher doses, it can become toxic, leading to adverse effects such as cellular apoptosis or necrosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, influencing the metabolism of various substrates. This compound can affect metabolic flux, altering the levels of key metabolites within cells. For instance, it may enhance the production of certain antioxidants, thereby contributing to cellular defense mechanisms against oxidative stress .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins, facilitating its movement across cellular membranes. This compound can accumulate in certain tissues, depending on its affinity for specific biomolecules. Its distribution within the body can influence its overall biochemical effects .

Properties

IUPAC Name

3-(1,3,4-thiadiazol-2-yloxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c9-6-2-1-3-7(4-6)12-8-11-10-5-13-8/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTIMCOMSQTOJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NN=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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